9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid
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Overview
Description
9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid, also known as Prostaglandin E3, is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is involved in various physiological processes, including inflammation and the modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid typically involves the use of complex organic synthesis techniquesThe double bonds are introduced through controlled dehydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and related molecules.
Biology: It plays a role in the study of inflammation and immune responses.
Medicine: It is investigated for its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger a cascade of intracellular signaling pathways that lead to various physiological effects, such as inflammation and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Similar in structure but has different physiological effects.
Prostaglandin D2: Another member of the prostaglandin family with distinct biological activities.
Uniqueness
9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid is unique due to its specific structure, which confers particular biological activities that are distinct from other prostaglandins. Its role in inflammation and immune modulation makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868053 |
Source
|
Record name | 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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